molecular formula C12H8F3NO B3011146 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 312303-90-5

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

Cat. No. B3011146
CAS RN: 312303-90-5
M. Wt: 239.197
InChI Key: MKXBQGRHBATBKC-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a compound that is widely used in the synthesis of chiral organic compounds and pharmaceutical intermediates . It is also a potent nitric oxide synthase inhibitor, which has been studied for its antidepressant effects .


Synthesis Analysis

The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde involves a complex process. The compound is synthesized via a Vilsmeier–Haack formylation of 4- { (1 E)-1- [2- (aryl) hydrazinylidene]ethyl}-5-methyl-1- [2-methyl-3- (trifluoromethyl)phenyl]-1 H -1,2,3-triazole .


Molecular Structure Analysis

The molecular formula of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is C12H8F3NO . The InChI code is InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H . The Canonical SMILES is C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde include a molecular weight of 239.19 g/mol . The compound has a topological polar surface area of 22 Ų . The compound is also characterized by a complexity of 279 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The TFM group plays a crucial role in drug discovery and development. Several FDA-approved drugs incorporate this motif due to its unique properties. For instance, alpelisib contains a trifluoromethyl alkyl-substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties. Alpelisib is used in treating certain cancers, particularly breast cancer, by inhibiting PI3Ks (phosphoinositide 3-kinases) involved in cell proliferation, apoptosis, and glucose metabolism .

Antitumor Agents

Researchers have utilized 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde as a key intermediate in synthesizing antitumor agents. For instance, it contributes to the synthesis of the well-known antitumor drug sorafenib .

Molecularly Imprinted Polymers (MIPs)

The TFM group has been incorporated into thiophene derivatives for the deposition of molecularly imprinted polymers (MIPs). These MIPs have potential applications in selective sensing, drug delivery, and catalysis .

Crystal Engineering

The compound’s crystal structure reveals face-to-face π-π stacking interactions within aromatic rings of nearby chains. Such crystal engineering insights are valuable for designing novel materials with specific properties .

Optically Active Isomers

Optically active isomers of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde have diverse applications. For instance, (S)-3,5-bis(trifluoromethyl)phenyl ethanol serves as a crucial intermediate in lipid-lowering agents, while ®-3,5-bis(trifluoromethyl)phenyl ethanol is used in compounding NK1 antagonists .

Future Directions

The future directions for the use of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde are promising. The compound is widely used in the synthesis of chiral organic compounds and pharmaceutical intermediates . It is expected that many novel applications of this compound will be discovered in the future .

Mechanism of Action

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXBQGRHBATBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

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